molecular formula C16H14N2OS2 B2936026 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034486-02-5

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2936026
CAS No.: 2034486-02-5
M. Wt: 314.42
InChI Key: YYNHLWRWGGVWMN-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives, closely related to "N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide," have been studied for their insecticidal properties. For instance, compounds with modifications in the pyridine moiety have shown significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. The research indicates that certain pyridine derivatives can offer a potent alternative to traditional insecticides, with one compound exhibiting approximately four times the insecticidal activity of acetamiprid, a commonly used insecticide (Bakhite et al., 2014).

Synthesis and Antitumor Activity

Related research has delved into the synthesis and biological activity of compounds structurally akin to "this compound," highlighting their potential in cancer treatment. For example, a series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were synthesized and evaluated for their antineoplastic activity in vitro and in vivo against L1210 leukemia. These compounds, especially the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino) derivatives, were found to be potent inhibitors of ribonucleotide reductase activity, displaying significant prolongation of survival time in leukemia-bearing mice (Liu et al., 1996).

Chemical Synthesis and Modification

The chemical synthesis and modification of pyridine and thiophene compounds, including "this compound," are of significant interest due to their wide range of potential applications. Research in this area focuses on developing novel synthetic routes and studying the chemical properties of these compounds to expand their use in various fields. For instance, the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides and triethylamine has been explored, demonstrating a method for the synthesis of pyridin-4-yl α-substituted acetamide products through a nucleophilic aromatic substitution reaction (Getlik et al., 2013).

Properties

IUPAC Name

2-thiophen-3-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(7-12-3-5-20-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-21-15/h1-6,8,10-11H,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNHLWRWGGVWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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